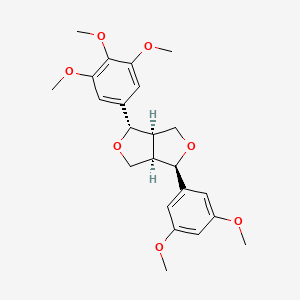
1-Methylpyridinium azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpyridinium azide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a methyl group attached to the nitrogen atom of the pyridine ring, and an azide group attached to the nitrogen atom of the pyridinium ion
Méthodes De Préparation
1-Methylpyridinium azide can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpyridinium iodide with sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via nucleophilic substitution, where the iodide ion is replaced by the azide ion.
Reaction Conditions:
Reagents: 1-Methylpyridinium iodide, sodium azide
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Analyse Des Réactions Chimiques
1-Methylpyridinium azide undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reagents: Sodium azide, alkyl halides
Conditions: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide
Products: Alkyl azides
-
Reduction: The azide group can be reduced to form amines.
Reagents: Lithium aluminum hydride, catalytic hydrogenation
Conditions: Mild to moderate temperatures
Products: Primary amines
-
Cycloaddition: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reagents: Alkynes, copper(I) catalysts
Conditions: Room temperature to slightly elevated temperatures
Products: 1,2,3-Triazoles
Applications De Recherche Scientifique
1-Methylpyridinium azide has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of functional materials, such as polymers and cross-linked networks, due to its ability to undergo cycloaddition reactions.
Photodynamic Therapy: The compound is explored for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can inactivate microorganisms and cancer cells.
Mécanisme D'action
The mechanism of action of 1-methylpyridinium azide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group is highly nucleophilic and can readily react with electrophiles to form new chemical bonds. In photodynamic therapy, the compound can be activated by light to produce reactive oxygen species, which can damage cellular components and lead to cell death.
Comparaison Avec Des Composés Similaires
1-Methylpyridinium azide can be compared with other similar compounds, such as:
1-Methylpyridinium iodide: This compound is similar in structure but lacks the azide group. It is less reactive in nucleophilic substitution and cycloaddition reactions.
Phenyl azide: This compound contains an azide group attached to a phenyl ring. It is also highly reactive and used in similar types of reactions, but its reactivity profile differs due to the presence of the aromatic ring.
1-Methyl-4-azidopyridinium: This compound has an azide group attached to the 4-position of the pyridine ring. It exhibits different reactivity patterns compared to this compound due to the different position of the azide group.
Propriétés
IUPAC Name |
1-methylpyridin-1-ium;azide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.N3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNWZMJAOBSPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[N-]=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,6R,8S,10R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione](/img/structure/B8086844.png)

![(2R,3R,4S,5S,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B8086846.png)


![1-[(2S)-2-amino-4-methylsulfanylbutanoyl]-5-bromo-1,2,4-triazole-3-carboxylic acid](/img/structure/B8086861.png)
![7-Tert-butyl-2,4-dichloropyrrolo[2,3-d]pyrimidine](/img/structure/B8086876.png)



![7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8086912.png)

![7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid](/img/structure/B8086928.png)
